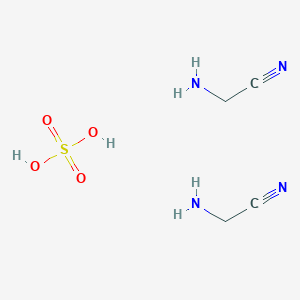

2-aminoacetonitrile;sulfuric acid

Description

Contextualization as a Stable Derivative of Aminoacetonitrile (B1212223)

Aminoacetonitrile is a colorless liquid that is unstable at room temperature. wikipedia.org This instability arises from the incompatibility of the nucleophilic amine group and the electrophilic nitrile group within the same molecule. wikipedia.org To circumvent this, aminoacetonitrile is frequently handled and stored as a salt, with the sulfate (B86663) and chloride salts being common forms. wikipedia.orgchemicalbook.com The formation of 2-aminoacetonitrile;sulfuric acid, also known as aminoacetonitrile sulfate, involves the reaction of aminoacetonitrile with sulfuric acid. chemicalbook.comgoogle.com This process creates a more stable, solid compound that is easier to manage in a laboratory setting. cymitquimica.com

The compound can exist in different stoichiometric ratios, including a 1:1 and a 2:1 ratio of aminoacetonitrile to sulfuric acid. cymitquimica.comnih.govamericanelements.com These are often referred to as aminoacetonitrile sulfate and aminoacetonitrile hemisulfate, respectively. nih.gov

Table 1: Chemical and Physical Properties of 2-Aminoacetonitrile;sulfuric Acid

| Property | Value |

|---|---|

| Molecular Formula | C2H6N2O4S (1:1 salt) americanelements.com |

| Molecular Weight | 154.15 g/mol (1:1 salt) americanelements.com |

| Appearance | Powder americanelements.comsigmaaldrich.com |

| Melting Point | 120-125 °C sigmaaldrich.com |

| Boiling Point | 330 °C at 760 mmHg americanelements.com |

| Solubility | Soluble in water |

This table is interactive. Click on the headers to sort.

Interdisciplinary Importance in Organic Synthesis, Prebiotic Chemistry, and Astrochemistry

The significance of 2-aminoacetonitrile;sulfuric acid extends across several key areas of scientific research.

In organic synthesis , it serves as a valuable intermediate. For instance, it is a precursor in the synthesis of glycine (B1666218), an amino acid. chemicalbook.com The preparation of 2-aminoacetonitrile sulfate itself can be achieved through a condensation reaction involving ammonium (B1175870) chloride, formaldehyde (B43269), acetic acid, and sodium cyanide, followed by reaction with a sulfuric acid solution. google.com

In the field of prebiotic chemistry , which investigates the chemical origins of life, aminoacetonitrile is a molecule of great interest. It is considered a direct precursor to glycine, the simplest proteinogenic amino acid. wikipedia.orgaanda.org The famous Miller-Urey experiment, which simulated conditions of early Earth, demonstrated the formation of amino acids from simpler inorganic compounds. wikipedia.org The synthesis of aminoacetonitrile is a key step in the Strecker synthesis, a plausible pathway for the formation of amino acids on prebiotic Earth. wikipedia.org The stability of the sulfate salt makes it a useful compound for studying these prebiotic pathways in a controlled manner.

The relevance of aminoacetonitrile extends to astrochemistry , the study of chemical processes in space. Aminoacetonitrile has been detected in the interstellar medium, specifically in the giant gas cloud Sagittarius B2(N) near the Galactic Center. wikipedia.orgaanda.org This discovery is significant because it supports the hypothesis that the building blocks of life, such as amino acids, could have an extraterrestrial origin. Theoretical studies have explored the formation of aminoacetonitrile on icy grain mantles in the interstellar medium, suggesting that reactions involving methanimine (B1209239) and hydrogen cyanide or its isomer are plausible. researchgate.net

Overview of Research Trajectories and Scholarly Contributions

Research on 2-aminoacetonitrile and its derivatives has followed several key trajectories. Early research focused on the synthesis and characterization of the compound and its salts. chemicalbook.comgoogle.com More recent studies have delved into its role in more complex chemical systems.

Scholarly contributions have highlighted its potential in the prebiotic synthesis of peptides. For example, research has shown how aminonitriles can polymerize to form a range of products, including peptides and heterocyclic compounds like thiazolines. nih.gov Furthermore, theoretical studies have been crucial in understanding the formation mechanisms of aminoacetonitrile in interstellar environments, pointing to the catalytic role of water ice in reducing reaction barriers. researchgate.net The detection of aminoacetonitrile in space has been a landmark achievement, made possible by advancements in radio astronomy. aanda.org

The ongoing investigation into 2-aminoacetonitrile;sulfuric acid and its parent molecule continues to provide valuable insights into fundamental questions in chemistry, the origin of life, and the composition of the universe.

Properties

Molecular Formula |

C4H10N4O4S |

|---|---|

Molecular Weight |

210.21 g/mol |

IUPAC Name |

2-aminoacetonitrile;sulfuric acid |

InChI |

InChI=1S/2C2H4N2.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*1,3H2;(H2,1,2,3,4) |

InChI Key |

NQHWLBZZBSYIPI-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)N.C(C#N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering

Synthesis of Aminoacetonitrile (B1212223) Precursor

The synthesis of aminoacetonitrile (AAN) is primarily achieved through two well-established chemical routes: the condensation of aldehydes with cyanides and ammonium (B1175870) sources, and the direct amination of glycolonitrile (B6354644).

The most prominent method for synthesizing aminoacetonitrile is the Strecker synthesis, a one-pot reaction that combines an aldehyde, ammonia (B1221849), and a cyanide source. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org For the production of aminoacetonitrile, the simplest aldehyde, formaldehyde (B43269), is used. google.com

This reaction is a cornerstone in prebiotic chemistry and is considered a primary pathway for the formation of amino acids in primordial conditions, such as those simulated in the Miller-Urey experiments. wikipedia.orgaanda.org In an industrial setting, the reactants typically consist of formaldehyde, an ammonium salt like ammonium chloride (which serves as a source of ammonia), and a cyanide salt such as sodium cyanide. google.comorgsyn.org Acetic acid is often added to the reaction mixture. google.comorgsyn.org

A typical laboratory or industrial procedure involves adding ammonium chloride to an aqueous solution of formaldehyde, cooling the mixture, and then adding an aqueous solution of sodium cyanide while controlling the temperature. google.comorgsyn.org Acetic acid is added concurrently with the cyanide solution. google.com The reaction is highly versatile and can also be performed with ketones to produce α,α-disubstituted amino acids. wikipedia.org Various catalysts, including montmorillonite (B579905) KSF clay and different metal complexes, have been explored to improve the efficiency of the Strecker reaction. organic-chemistry.orgorganic-chemistry.org

Table 1: Example of Reactants for Aminoacetonitrile Synthesis via Strecker Reaction

| Reactant | Role | Reference |

|---|---|---|

| Formaldehyde | Aldehyde source | google.com |

| Ammonium Chloride | Ammonium source | google.com |

| Sodium Cyanide | Cyanide source | google.com |

| Acetic Acid | pH control/catalyst | google.com |

| Water | Solvent | google.com |

This interactive table summarizes the typical components used in the Strecker synthesis of aminoacetonitrile.

An alternative and industrially significant route to aminoacetonitrile is the direct amination of glycolonitrile (hydroxyacetonitrile). wikipedia.orgwikipedia.org Glycolonitrile itself is produced from the reaction of formaldehyde and hydrogen cyanide. wikipedia.org

The amination reaction is a nucleophilic substitution where the hydroxyl group of glycolonitrile is replaced by an amino group from ammonia: HOCH₂CN + NH₃ → H₂NCH₂CN + H₂O wikipedia.orgwikipedia.org

This process is typically carried out by reacting an aqueous solution of glycolonitrile with liquid ammonia. chemicalbook.com The resulting aminoacetonitrile is obtained in an aqueous solution. To enhance stability and improve yield, various additives can be introduced. For instance, the presence of formic acid and a sulfite (B76179) (like ammonium sulfite) in the reaction system has been shown to produce high-purity aminoacetonitrile with high stability. google.com

The mechanism of the Strecker synthesis is a two-part process. masterorganicchemistry.comwikipedia.org

Iminium Ion Formation : The aldehyde's carbonyl oxygen is first protonated. Ammonia then acts as a nucleophile, attacking the carbonyl carbon. Following a proton exchange, a water molecule is eliminated, forming a reactive iminium ion intermediate. wikipedia.org

Cyanide Addition : The cyanide ion then performs a nucleophilic attack on the carbon of the iminium ion, leading to the formation of the α-aminonitrile product. masterorganicchemistry.comwikipedia.org

The reaction system involving formaldehyde, hydrogen cyanide, and ammonia exists in a state of equilibrium. In aqueous solutions under certain prebiotic conditions (pH ~8), the system favors the formation of α-hydroxyacetonitrile (glycolonitrile) over α-aminoacetonitrile. researchgate.net The mechanism is reversible, and the relative concentrations of the reactants can shift the equilibrium. researchgate.net Computational studies have also been employed to understand the potential energy surfaces for the formation of glycine (B1666218) from aminoacetonitrile, providing further insight into the molecule's reactivity. rsc.orgrsc.orgdongguk.edu

Formation of 2-Aminoacetonitrile;sulfuric Acid Salt

Due to its reactivity, aminoacetonitrile is often converted into a more stable salt form for storage and handling. The sulfate (B86663) salt is a common choice. chemicalbook.com

The formation of 2-aminoacetonitrile;sulfuric acid is an acid-base reaction. Aminoacetonitrile possesses a basic amino group (-NH₂) that can be protonated by a strong acid like sulfuric acid (H₂SO₄). nih.gov

H₂NCH₂CN + H₂SO₄ → [H₃N⁺CH₂CN]HSO₄⁻

Gas-phase basicity studies and molecular orbital calculations have confirmed that protonation occurs preferentially on the nitrogen atom of the amino group rather than the nitrile nitrogen. nih.gov The resulting product is an ammonium salt. This principle is consistent with the behavior of other amino compounds and even weaker bases like nitric acid, which can be protonated by the stronger sulfuric acid. nih.govstackexchange.com The amino group of amino acids is known to be fully protonated in concentrated sulfuric acid. nih.gov This protonation stabilizes the molecule, and the resulting salt can be isolated as a solid. chemicalbook.comgoogle.com

The synthesis of aminoacetonitrile sulfate has been optimized by carefully controlling reaction parameters. A patented method describes reacting the precursor aminoacetonitrile with a methanol (B129727) solution of sulfuric acid. google.com

Key optimized conditions include:

Solvent: Methanol is used as the reaction solvent. The water content is kept low (≤ 1%) to facilitate the precipitation of the salt. google.com

Temperature: The reaction is typically carried out at a controlled temperature of 30-35 °C for 1-2 hours. google.com

Isolation: After the reaction, the mixture is cooled to below 5 °C to maximize the crystallization and precipitation of the aminoacetonitrile sulfate product, which is then isolated by filtration. google.com

Concentration: The concentration of sulfuric acid in the methanol solution is also a critical parameter, with optimal results reported at concentrations of 15 wt% or less. google.com

The solubility of the final salt is highly dependent on the composition of the solvent system. As seen in related processes, such as the separation of sulfonated compounds, adjusting the concentration of sulfuric acid in an aqueous solution can dramatically affect product solubility, a principle that is leveraged to optimize the isolation step. figshare.com The goal of optimization is to maximize the yield and purity of the final salt product. google.comui.ac.id

Table 2: Optimized Conditions for Aminoacetonitrile Sulfate Synthesis

| Parameter | Optimized Value | Purpose | Reference |

|---|---|---|---|

| Solvent | Methanol (≤1% H₂O) | Reaction medium, facilitates precipitation | google.com |

| H₂SO₄ Concentration | ≤ 15 wt% in Methanol | Controls reaction and salt formation | google.com |

| Reaction Temperature | 30–35 °C | To ensure complete reaction | google.com |

| Reaction Time | 1–2 hours | To ensure complete reaction | google.com |

| Isolation Temperature | < 5 °C | Maximize crystallization and yield | google.com |

This interactive table outlines the optimized parameters for the synthesis of 2-aminoacetonitrile;sulfuric acid salt.

Influence of Stoichiometry on Product Yield and Purity

Research detailed in patent literature outlines a two-step method where aminoacetonitrile is first produced via a condensation reaction involving ammonium chloride, formaldehyde, acetic acid, and sodium cyanide. google.com The isolated aminoacetonitrile is then reacted with a methanol solution of sulfuric acid to precipitate the desired sulfate salt. google.com The concentration of sulfuric acid in the methanolic solution is a key stoichiometric variable.

Experimental data demonstrates that variations in the weight percentage of sulfuric acid in the methanol solution can influence the total molar yield of the final product. For instance, in a described process, 48g of aminoacetonitrile was reacted with different concentrations of a sulfuric acid-methanol solution. google.com The reaction is typically conducted at a controlled temperature of 30-35°C for 1 to 2 hours, followed by cooling to below 5°C to facilitate precipitation and filtration. google.com It is also crucial to control the water content in the sulfuric acid-methanol solution, keeping it below 1%, to ensure high product quality. google.com

The following table illustrates the relationship between the stoichiometry of the sulfation step and the resulting product yield.

Table 1: Effect of Sulfuric Acid Concentration on Aminoacetonitrile Sulfate Yield

| Grams of Aminoacetonitrile (Input) | Concentration of H₂SO₄ in Methanol (wt%) | Grams of H₂SO₄-Methanol Solution (Input) | Grams of Aminoacetonitrile Sulfate (Output) | Total Molar Yield (%) |

|---|---|---|---|---|

| 48g | 15% | 484g | 103.5g | 67.21% |

Data sourced from patent CN102531960B. google.com

As the data indicates, a higher concentration of sulfuric acid in the methanol solution (15%) resulted in a slightly higher total molar yield (67.21%) compared to a lower concentration (10%), which yielded 67.06%. google.com While the difference in yield is marginal in this specific example, it highlights the importance of optimizing stoichiometric ratios to maximize product output in an industrial setting. The purity of the final product is maintained by controlling reaction conditions and minimizing impurities like excess water. google.com

Advanced Synthetic Techniques and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of 2-aminoacetonitrile sulfate necessitates the adoption of advanced synthetic techniques and careful consideration of scalability factors to ensure efficiency, safety, and economic viability.

One of the primary areas for process intensification is in the synthesis of the aminoacetonitrile precursor itself. Traditional batch reactor methods are being challenged by more efficient continuous-flow technologies. The use of microchannel reactors for the synthesis of aminoacetonitrile represents a significant advancement. guidechem.com This technique offers rapid and continuous production with higher efficiency and improved product quality compared to conventional batch processes. guidechem.com Continuous-flow systems provide superior control over reaction parameters such as temperature and mixing, which is crucial for handling the often exothermic and rapid reactions involved in aminoacetonitrile formation. guidechem.comflinders.edu.au

Continuous vs. Batch Processing: While the synthesis of the aminoacetonitrile precursor can be achieved efficiently in a continuous microchannel reactor, the subsequent salt formation with sulfuric acid is often performed in a batch or semi-batch mode. google.comguidechem.com Integrating these steps into a fully continuous process is a key challenge for large-scale production.

Raw Material Handling: The industrial-scale synthesis involves handling hazardous materials such as sodium cyanide and concentrated sulfuric acid. google.comgoogle.com Automated and contained systems are required to minimize operator exposure and reduce the risk of accidents.

Heat Management: The reactions, particularly the formation of aminoacetonitrile and its subsequent neutralization with a strong acid like sulfuric acid, are exothermic. Efficient heat exchange systems must be incorporated into the reactor design to maintain optimal reaction temperatures and prevent runaway reactions, which can lead to reduced yield and the formation of impurities.

Solvent Recovery: The use of solvents like methanol necessitates an efficient recovery and recycling system to minimize environmental impact and reduce operational costs, aligning with the principles of green chemistry. google.comwipo.int

The successful industrial production of 2-aminoacetonitrile sulfate hinges on a holistic approach to process engineering, combining advanced reactor technology for the precursor synthesis with robust and safe procedures for the subsequent salt formation and purification steps. google.com

Chemical Reactivity and Mechanistic Investigations

Hydrolysis Pathways Leading to Alpha-Amino Acids

The conversion of 2-aminoacetonitrile to α-amino acids, most notably glycine (B1666218), is a critical reaction pathway. This transformation primarily proceeds through the hydrolysis of the nitrile functional group.

The hydrolysis of 2-aminoacetonitrile is a well-established route to synthesize glycine. wikipedia.org This process involves the chemical breakdown of the nitrile group in the presence of water. The reaction typically proceeds through a two-step mechanism. The initial hydrolysis of the nitrile yields a glycinamide (B1583983) intermediate (H₂N-CH₂-CONH₂). researchgate.netresearchgate.net Subsequent hydrolysis of the amide group in glycinamide leads to the formation of glycine (H₂N-CH₂-COOH). researchgate.netresearchgate.net This pathway is considered a significant mechanism for the formation of glycine, not only in industrial synthesis but also in astrochemical contexts on interstellar grain surfaces. researchgate.net

Theoretical studies have provided insights into the energetic requirements of the hydrolysis of aminoacetonitrile (B1212223). The activation energy for these reactions is a key parameter determining their feasibility and rate. Computational analyses using methods such as CBS-QB3 have been employed to determine the potential energy surfaces for the formation of glycine from aminoacetonitrile.

| Reaction Pathway | Overall Activation Energy (kJ mol⁻¹) | Catalyst |

| NH₂CH₂CN + ˙OH + H₂O | 118 | - |

| NH₂CH₂CN + ˙OH + H₂O | 0 | Catalytic H₂O |

| Association of NH₂CH₂CN with ˙OH followed by hydrolysis | 90 | - |

This table presents theoretical activation energies for the hydrolysis of aminoacetonitrile to glycine under different conditions as reported in computational studies. researchgate.netrsc.orgdongguk.edu

It is important to note that these values are from theoretical calculations and represent the energy required to overcome the reaction barrier. The actual experimental values may vary depending on specific reaction conditions such as temperature, pressure, and the presence of catalysts.

In a related context, the hydrolysis of amides, which is the second step in the conversion of aminoacetonitrile to glycine, can be catalyzed by both acids and bases. libretexts.org While specific studies on the catalytic hydrolysis of 2-aminoacetonitrile sulfate (B86663) are limited, the principles of acid and base catalysis of nitrile and amide hydrolysis are well-established. The sulfuric acid in the salt form can itself act as an acid catalyst in the hydrolysis process.

Nucleophilic and Electrophilic Reactivity of the Amino and Nitrile Moieties

2-Aminoacetonitrile is a bifunctional molecule, possessing both a nucleophilic amino group and an electrophilic nitrile group. wikipedia.org This dual reactivity allows it to participate in a variety of chemical transformations.

The amino group of aminoacetonitriles can participate in condensation reactions. In superacidic media, such as trifluoromethanesulfonic acid (CF₃SO₃H), amino-nitriles can undergo Houben-Hoesch-type reactions with aromatic compounds like benzene. nih.gov In these reactions, the nitrile group is protonated to form a highly electrophilic nitrilium ion. nih.gov When the molecule also contains an amino group, a dicationic superelectrophile can be formed, which exhibits enhanced reactivity towards weak nucleophiles. nih.gov The intermediate iminium ions formed in these reactions can be subsequently hydrolyzed to yield aryl ketones. nih.gov

The amino group (-NH₂) in 2-aminoacetonitrile is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in nucleophilic substitution reactions where it can attack an electrophilic center, displacing a leaving group.

Conversely, the nitrile group (-C≡N) possesses an electrophilic carbon atom. libretexts.orglibretexts.org This electrophilicity arises from the polarization of the carbon-nitrogen triple bond, where the more electronegative nitrogen atom draws electron density away from the carbon. As a result, the nitrile carbon is susceptible to attack by nucleophiles. wikipedia.org This can lead to nucleophilic addition reactions across the triple bond, which is a common reaction pathway for nitriles. wikipedia.org For example, nitriles can react with Grignard reagents to form imines, which can then be hydrolyzed to ketones. wikipedia.org While specific examples of nucleophilic substitution reactions directly involving 2-aminoacetonitrile;sulfuric acid are not extensively detailed in the provided context, the fundamental principles of nucleophilicity and electrophilicity of its functional groups suggest its capability to engage in such transformations.

Derivatization Chemistry and Molecular Transformations

The derivatization of amino acids is a crucial step for their analysis, particularly in techniques like gas chromatography-mass spectrometry (GC-MS), as native amino acids are generally not volatile enough for such methods. nih.gov This often involves a two-step process where functional groups like carboxylic acids (–COOH), amines (–NH2), and hydroxyls (–OH) are chemically modified. nih.gov

A common approach is the esterification of the carboxylic group followed by acylation of the amino and other functional groups. nih.gov For instance, amino acids can be converted to their methyl esters by heating with 2 M HCl in methanol (B129727). nih.gov This reaction is specific to the carboxylic acid groups. nih.gov Subsequently, a second reagent, such as an organic anhydride (B1165640) like pentafluoropropionic anhydride (PFPA), is used to derivatize the remaining functional groups. nih.gov The order of these derivatization steps is critical for the stability of the final product. nih.gov

To facilitate quantitative analysis, stable-isotope labeled internal standards are often employed. These can be synthesized in situ by using deuterated reagents, such as tetradeutero-methanol (CD3OD), during the esterification step. nih.gov This derivatization strategy renders the amino acids sufficiently volatile and stable for GC-MS analysis. nih.gov

2-Aminoacetonitrile is a key precursor in the synthesis of various nitrogen-containing heterocycles. nih.govaanda.org These heterocyclic structures are of significant interest due to their prevalence in biologically important molecules and their applications in medicinal chemistry and materials science. nih.govnih.gov The reactivity of the amino and nitrile groups in 2-aminoacetonitrile allows for its participation in cyclization reactions to form rings containing one or more nitrogen atoms. chemicalpapers.comtubitak.gov.tr

One of the prominent pathways involving 2-aminoacetonitrile is the Strecker synthesis, which is considered a primary route for the formation of amino acids and their precursors under prebiotic conditions. aanda.org In this process, an aldehyde reacts with ammonia (B1221849) to form an imine, which then reacts with hydrogen cyanide to produce an α-aminonitrile, such as 2-aminoacetonitrile. aanda.org This aminonitrile can then undergo further reactions, including cyclization, to yield various heterocyclic compounds. aanda.org For example, the reaction of amidrazones with α-haloesters can lead to the formation of 1,2,4-triazin-6-ones. tubitak.gov.tr

The direct use of dinitrogen (N2) as a nitrogen source represents an advanced strategy for synthesizing N-heterocycles. nih.gov Catalytic systems have been developed that allow for the incorporation of nitrogen from N2 into organic molecules, providing a direct route to valuable compounds like carbazoles from organohalides. nih.gov In such systems, lithium nitride (Li3N), generated in situ, can act as a key nitrogen-donating intermediate. nih.gov

Table 1: Examples of Nitrogen-Containing Heterocycles and Their Synthesis

| Heterocycle Class | Precursors/Reagents | Key Reaction Type | Reference |

|---|---|---|---|

| 1,2,4-Triazin-6-ones | Amidrazones, α-haloesters | Cyclocondensation | tubitak.gov.tr |

| Carbazoles | Organohalides, Dinitrogen (N2), Lithium reductant | Catalytic Nitrogenation | nih.gov |

| Pyrimidines | Uric acid, Nitric acid | Oxidation/Catabolism | nih.gov |

| Pyrroles | Not specified | General Synthesis | nih.gov |

| Imidazoles | Not specified | General Synthesis | nih.gov |

Simple precursor molecules, under the influence of energy sources, can give rise to more complex organic structures, including polymers. nih.govnih.gov 2-Aminoacetonitrile, as a precursor to the simplest amino acid glycine, is implicated in these processes. researchgate.netwikipedia.org The formation of peptides from amino acids is a critical step in the origin of life, as peptides can self-assemble into higher-order structures like helices, sheets, and globules. nih.gov

Research has shown that subjecting amino acids to extreme conditions, such as those induced by shock processing, can lead to the formation of complex agglomerate structures on very short timescales. nih.gov For instance, shock-processed glycine has been observed to form distinct globules and ribbon-like structures resembling filamentous peptide fibrils. nih.gov When mixed with other amino acids like glutamic acid, even more complex, hierarchically ordered structures, such as those resembling floral petals, can be formed. nih.gov These findings suggest that impact events on early Earth could have facilitated the self-assembly of life's building blocks. nih.gov

The polymerization of simple compounds like ammonium (B1175870) cyanide has also been shown to produce a variety of complex organic molecules, including amino acids, amino acid polymers, and fatty acids. nih.gov

Interactions with Biological and Prebiotic Molecules

The interaction between aminonitriles, such as 2-aminoacetonitrile, and sulfur-containing amino acids like cysteine and homocysteine is of significant interest in the context of prebiotic chemistry. researchgate.netresearchgate.net These reactions can lead to the formation of peptides and heterocyclic intermediates. researchgate.net The thiol group (-SH) in cysteine and homocysteine is highly reactive and plays a crucial role in these transformations. researchgate.netresearchgate.netbbk.ac.uk

When 2-aminoacetonitrile reacts with cysteine, the thiol group of cysteine can add to the nitrile group of the aminoacetonitrile. researchgate.net This is followed by cyclization to form a five-membered thiazoline (B8809763) ring. researchgate.netresearchgate.net Subsequent hydrolysis of this thiazoline intermediate yields the dipeptide Gly-Cys. researchgate.netresearchgate.net This reaction proceeds readily at room temperature and a pH of 6.5. researchgate.net

A similar reaction occurs with homocysteine, which contains an additional methylene (B1212753) group in its side chain compared to cysteine. nih.gov Homocysteine's aminonitrile precursor can cyclize to form a stable five-membered thiolactone in acidic or neutral water. researchgate.net This thiolactone is an activated form that can react with aminonitriles to produce short peptide chains. researchgate.net The reaction of homocysteine thiolactone with 2-aminoacetonitrile can lead to the formation of homocysteine-containing peptides. researchgate.net

These reactions highlight the important role that sulfur-containing amino acids could have played in the formation of peptides on the early Earth. researchgate.netroyalsocietypublishing.org The ability of these amino acids to form activated intermediates facilitates peptide bond formation under plausible prebiotic conditions. researchgate.net

Table 2: Reaction of 2-Aminoacetonitrile with Sulfur-Containing Amino Acids

| Reactant | Intermediate | Final Product | Significance | Reference |

|---|---|---|---|---|

| Cysteine | Thiazoline | Gly-Cys dipeptide | Plausible prebiotic peptide synthesis | researchgate.netresearchgate.net |

| Homocysteine | Thiolactone | Homocysteine-containing peptides | Formation of activated species for peptide synthesis | researchgate.netresearchgate.net |

2-Aminoacetonitrile is considered a pivotal molecule in prebiotic polymerization events, primarily through its role in the Strecker synthesis of amino acids. aanda.orgwikipedia.org The Strecker reaction, which involves aldehydes, ammonia, and hydrogen cyanide, produces α-aminonitriles that are direct precursors to amino acids upon hydrolysis. aanda.orgwikipedia.org However, before hydrolysis, these aminonitriles can participate in other reactions, including polymerization. researchgate.net

The polymerization of aminonitriles can be influenced by other prebiotic molecules. For example, the reaction of aminonitriles with aminothiols like cysteine or homocysteine can lead to the formation of peptides. researchgate.netresearchgate.net The thiol group facilitates the condensation reactions, enabling the formation of longer peptide chains and even macrocycles. researchgate.net This suggests that thiol-containing peptides may have been important molecules in the early stages of life's development. researchgate.net

Furthermore, the formation of thioesters from the reaction of mercaptoacids is another significant pathway in prebiotic chemistry. royalsocietypublishing.org Thioesters are energy-rich molecules that can drive the formation of peptide bonds in an aqueous environment. royalsocietypublishing.org The interplay between aminonitriles, amino acids, and sulfur-containing compounds likely contributed to a diverse "prebiotic mess" from which the more structured chemistry of life emerged. researchgate.net The formation of complex mixtures of oligomers and polymers from relatively simple molecular building blocks underscores the potential for chemical evolution on the primitive Earth. researchgate.net

Advanced Applications in Chemical Sciences

Versatility as a Reagent in Organic Synthesis

Aminoacetonitrile (B1212223) sulfate (B86663) is a significant reagent in organic synthesis, primarily utilized for its ability to introduce essential nitrogen-containing functional groups into molecular structures. Its salt form enhances stability, making it easier to handle and store compared to the free base, which can be unstable. chemicalbook.com

The core utility of 2-aminoacetonitrile lies in its capacity to act as a synthon for the aminomethyl cyanide cation or related species. The presence of both an amino (-NH2) and a cyano (-C≡N) group makes it a bifunctional building block. slideshare.net

The cyano group is a versatile functional group in organic chemistry. It is strongly electron-withdrawing and can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide intermediate. libretexts.orgebsco.com It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. libretexts.org This reactivity allows for the extension of a carbon chain and subsequent conversion into other important functional groups.

The amino group provides a site for nucleophilic attack or for the formation of various nitrogen-containing heterocycles. frontiersin.orgnih.gov For instance, aminoacetonitrile is a key intermediate in the Strecker synthesis of glycine (B1666218), the simplest amino acid. In this reaction, formaldehyde (B43269), ammonia (B1221849), and hydrogen cyanide react to form aminoacetonitrile, which is then hydrolyzed to produce glycine. wikipedia.org The use of 2-aminoacetonitrile;sulfuric acid can provide a stabilized source of the aminoacetonitrile needed for such transformations.

The structure of aminoacetonitrile is fundamental to the synthesis of α-amino acids, the chiral building blocks of proteins. While aminoacetonitrile itself is achiral, it serves as a precursor in synthetic routes where chirality is introduced. Stereoselective methods have been developed to produce optically active amino acids. open.ac.ukmdpi.com

One approach involves the use of a chiral auxiliary. For example, a pseudoephedrine glycinamide (B1583983) enolate can be alkylated to incorporate various side chains. Though this specific method has shown moderate success with some substrates, it highlights a general strategy where an aminoacetonitrile equivalent is elaborated stereoselectively. open.ac.uk Another, more successful method, involves the stereoselective conjugate radical addition of N-substituted iodo-pyrimidines and purines to an optically active oxazolidinone acceptor derived from (R)-5'-methylcysteine. open.ac.uk This process, while not directly using 2-aminoacetonitrile;sulfuric acid, demonstrates how the α-amino nitrile framework is a key component in sophisticated asymmetric syntheses to create complex, enantiomerically enriched α-amino acids. open.ac.uk

Contribution to the Synthesis of Complex Molecules

The utility of 2-aminoacetonitrile;sulfuric acid extends to its role as a crucial intermediate and precursor in the production of high-value, complex molecules for the pharmaceutical and agrochemical industries. nih.govcphi-online.com

Aminoacetonitrile and its derivatives are vital intermediates in the synthesis of numerous pharmaceuticals, particularly those containing nitrogen heterocyclic cores like imidazoles and triazoles. cphi-online.comnih.gov The reactivity of the amino and nitrile groups allows for the construction of these ring systems, which are present in a vast number of drugs. frontiersin.orgnih.gov

Several modern drugs are synthesized using α-amino nitrile intermediates. These compounds often function as enzyme inhibitors, where the nitrile group can interact reversibly with active site residues.

Table 1: Examples of Pharmaceuticals Developed from Amino Nitrile Intermediates

| Drug | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Saxagliptin | Antidiabetic | Dipeptidyl peptidase-4 (DPP-IV) inhibitor nih.gov |

| Odanacatib | Osteoporosis Treatment | Cathepsin K inhibitor nih.gov |

| Aminoacetonitrile Derivatives (AADs) | Anthelmintic | Targets nematode-specific subunit of the acetylcholine (B1216132) receptor nih.gov |

The synthesis of these drugs often involves the reaction of the amino nitrile moiety to build a larger, more complex, and biologically active molecule. For example, α-amino nitriles have been extensively developed as reversible inhibitors of cysteine proteases like cathepsins and proline-specific peptidases like DPP-IV. nih.gov

The application of aminoacetonitrile derivatives is also prominent in the field of agrochemicals, which are chemicals used in agriculture to protect crops and enhance productivity. evonik.com A significant discovery in this area is a class of compounds known as amino-acetonitrile derivatives (AADs), which exhibit potent anthelmintic (anti-worm) properties. nih.gov These compounds are effective against parasitic nematodes in livestock, including strains that have developed resistance to other classes of anthelmintics. nih.gov

Furthermore, the cyano group and the ability to form heterocyclic structures are features found in many pesticides. For instance, functionalized pyridines, which can be synthesized from nitrile-containing precursors, are known to be versatile scaffolds for herbicides and bactericides. researchgate.net The synthesis of these agrochemicals often relies on the strategic incorporation of functional groups provided by precursors like 2-aminoacetonitrile. researchgate.netox.ac.uk

Role in Material Science Innovations

While the primary applications of 2-aminoacetonitrile;sulfuric acid are in organic synthesis for life sciences, its functional groups are relevant to material science. Nitrile-containing compounds are precursors to a variety of polymers and materials. For example, acetonitrile (B52724) is a byproduct in the manufacture of acrylonitrile (B1666552), the monomer used to produce acrylic fibers and acrylonitrile butadiene styrene (B11656) (ABS) plastic. slideshare.netconductscience.com Nitrile functionalities are also central to nitrile rubber, known for its chemical and oil resistance. slideshare.net

The compound 2-aminoacetonitrile;sulfuric acid can serve as a specialized monomer or intermediate in the creation of functional materials.

Reactive Dyes : The amino group can be diazotized and used in coupling reactions to form azo dyes. A related compound, sulfuric acid mono-[2-(2-amino-ethanesulfonyl)-ethyl] ester, is a key intermediate for reactive dyes that form covalent bonds with fibers. elsevierpure.com

Energetic Materials : The combination of amino and nitrile groups in a small molecule is a structural feature found in some energetic materials. Related compounds like nitroacetonitrile (B168470) are versatile precursors for synthesizing thermally stable energetic compounds and heterocyclic systems. nih.govresearchgate.net The amino group can be converted to a nitro group to increase the energy content of the molecule.

Although direct large-scale applications of 2-aminoacetonitrile;sulfuric acid in material science are not widely documented, its chemical nature provides a clear potential for its use in developing new polymers, dyes, and other advanced materials.

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| 2-aminoacetonitrile;sulfuric acid |

| 2-aminoacetonitrile |

| Sulfuric acid |

| Aminoacetonitrile |

| Glycine |

| Formaldehyde |

| Ammonia |

| Hydrogen cyanide |

| Lithium aluminum hydride |

| (R)-5'-methylcysteine |

| Saxagliptin |

| Odanacatib |

| Acrylonitrile |

| Acrylonitrile butadiene styrene (ABS) |

| Sulfuric acid mono-[2-(2-amino-ethanesulfonyl)-ethyl] ester |

Development of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and their development is a significant area of modern chemistry. The properties of ILs can be finely tuned by modifying their cation and anion structures. utp.edu.my Amino acid ionic liquids (AAILs) are a "green" subclass of ILs, synthesized using amino acids or their derivatives as building blocks, which can enhance biodegradability and biocompatibility. utp.edu.myrsc.orgrsc.org

The compound 2-aminoacetonitrile;sulfuric acid is the bisulfate salt of the protonated aminoacetonitrile cation, [NCCH₂NH₃]⁺HSO₄⁻. wikipedia.org This structure is fundamentally that of an ionic salt. While this specific salt is a solid at room temperature, the [NCCH₂NH₃]⁺ cation is a prime candidate for the synthesis of novel AAILs. sigmaaldrich.com By employing anion exchange reactions, the bisulfate anion can be replaced with larger, more complex anions (e.g., bistriflimide, NTf₂⁻), a common strategy to lower the melting point and create room-temperature ionic liquids. rsc.org The use of 2-aminoacetonitrile as the cationic precursor provides a pathway to ILs that are structurally related to glycine, the simplest amino acid, thereby expanding the library of potential "task-specific" and biocompatible ionic liquids. guidechem.com

Polymer Chemistry and Polymer Precursors

The compound 2-aminoacetonitrile sulfate is a significant precursor in polymer chemistry, particularly in theories and experimental models related to prebiotic chemistry. oup.com Research has demonstrated that aminoacetonitrile can undergo polymerization to form complex structures that are considered precursors to polypeptides. oup.com

In one key study, 2-aminoacetonitrile sulfate was heated in the presence of clay, which acts as both an adsorbent and a catalyst. oup.com This process induced the polymerization of aminoacetonitrile. Subsequent hydrolysis of the resulting polymer yielded di- and tri-peptides of glycine, demonstrating a plausible non-biological pathway to simple proteins. oup.com This reaction leverages the dual functionality of the aminoacetonitrile molecule, where the amino group of one molecule can react with the nitrile group of another. The stability of the sulfate salt makes it an ideal starting material for such investigations, which are foundational to the "fore-protein" hypothesis of life's origin. oup.com

Table 1: Research Findings on Aminoacetonitrile Polymerization

| Parameter | Details | Source |

| Starting Material | 2-Aminoacetonitrile sulfate | oup.com |

| Catalyst/Substrate | Clay | oup.com |

| Reaction Conditions | Heating at 120-140°C for 3-5 hours | oup.com |

| Intermediate Product | Polymer of aminoacetonitrile | oup.com |

| Final Product (after hydrolysis) | Glycyl-glycine, Glycyl-diglycine | oup.com |

Emerging Functions in Analytical Chemistry

In analytical chemistry, the focus is often on the precise detection and quantification of molecules. 2-Aminoacetonitrile;sulfuric acid plays an emerging role both as a potential reagent and as a key analyte in the study of complex systems.

Applications as an Analytical Reagent

The derivatization of analytes is a common strategy in chromatography to enhance detection, improve volatility for gas chromatography, or introduce a chromophore for UV detection. sigmaaldrich.com This typically involves reacting a functional group on the analyte with a derivatizing reagent. sci-hub.se

While not yet established as a standard analytical reagent, 2-aminoacetonitrile possesses a primary amine group, making it a potential candidate for the derivatization of other molecules. wikipedia.org For instance, it could react with aldehydes and ketones to form imines, allowing for the indirect analysis of these carbonyl compounds. The stability of the 2-aminoacetonitrile sulfate salt makes it a convenient and handleable solid, in contrast to the unstable free base, which is a desirable quality for a chemical reagent. wikipedia.org Its potential lies in applications where a small, amine-containing tag is required for analytical purposes.

Role in Complex Mixture Analysis

The most significant analytical function of 2-aminoacetonitrile is its role as a key intermediate in prebiotic chemistry, making its detection crucial for the analysis of complex mixtures from simulated and extraterrestrial environments. nih.govresearchgate.net It is a central molecule in the Strecker synthesis, the widely accepted pathway for the abiotic formation of amino acids from simpler molecules like formaldehyde, ammonia, and hydrogen cyanide. wikipedia.org

Experiments simulating the atmospheric and surface conditions of Saturn's moon, Titan, have shown that aminonitriles are likely components of the organic aerosols present there. nih.gov Laboratory studies analyzing the hydrolysis of these simulated Titan organics to form amino acids rely on detecting and quantifying intermediates like aminoacetonitrile. nih.gov In these analyses, which often use sophisticated techniques like liquid chromatography-mass spectrometry (LC-MS), stable, isotopically labeled, or standard compounds are required for calibration and identification. nih.govnih.gov 2-Aminoacetonitrile sulfate serves as an ideal, stable laboratory standard for developing these analytical methods and for confirming the presence of its more reactive, un-salted form in the complex reaction products. wikipedia.orgnih.gov

Furthermore, analysis of meteorites like the Murchison meteorite has revealed a diverse array of organic compounds, and understanding their formation pathways relies on identifying precursors such as aminoacetonitriles. researchgate.netwikipedia.org The study of how aminoacetonitrile reacts with other components in these prebiotic soups, for example with aminothiols to form peptides and nitrogen heterocycles, is an active area of research that depends on the ability to analyze these intricate chemical systems. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Formation Pathways

Quantum chemical calculations are instrumental in mapping the intricate pathways of chemical reactions at a molecular level. By solving approximations of the Schrödinger equation, these methods can determine the structures of reactants, products, and transient intermediates, as well as the energies associated with them.

Density Functional Theory (DFT) has become a cornerstone for investigating the energetics of reactions leading to 2-aminoacetonitrile. rsc.orgmdpi.comarxiv.org DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), have been employed to compute the activation energies and reaction enthalpies for proposed formation routes. researchgate.netresearchgate.net

The exploration of potential energy surfaces (PES) provides a detailed map of a chemical reaction, charting the energy of the system as a function of the positions of its atoms. rsc.orgrsc.orgresearchgate.net For the formation of 2-aminoacetonitrile from methanimine (B1209239) and HCN/HNC, theoretical studies have identified multiple mechanisms by mapping the PES. researchgate.netacs.orgccu.edu.tw

In the gas phase, the reaction between CH₂NH and HCN can proceed through two different routes, termed "direct" and "indirect," both of which possess high energy barriers. researchgate.netacs.org The reaction with the HNC isomer, however, follows a more straightforward one-step mechanism. researchgate.netacs.orgccu.edu.tw The PES for a proposed two-step Strecker synthesis suggests an Sₙ2 mechanism for the initial step, followed by an E2 elimination mechanism for the second. researchgate.net These detailed explorations reveal the complex transition states and intermediates that govern the reaction, providing a molecular-level understanding of the synthesis. ntnu.edu.twacs.orgresearchgate.net

Modeling of Aminoacetonitrile (B1212223) Formation in Extraterrestrial Environments

The detection of 2-aminoacetonitrile in the Sagittarius B2 (Sgr B2) hot core has spurred extensive modeling to understand its formation in extraterrestrial settings. oup.comaanda.org These models aim to simulate the complex chemical and physical conditions of the interstellar medium (ISM).

The Strecker synthesis is widely considered a plausible route for the formation of amino acids and their precursors, like 2-aminoacetonitrile, in space. researchgate.netpku.edu.cnnasa.gov This pathway involves the reaction of an aldehyde (like formaldehyde), ammonia (B1221849) (NH₃), and hydrogen cyanide (HCN), which are all present in the ISM. aanda.orgnih.gov Theoretical models focus on the reaction of methanimine (CH₂NH), formed from formaldehyde (B43269) and ammonia, with HCN to produce 2-aminoacetonitrile. researchgate.netresearchgate.netresearchgate.net This process is believed to be a key step in the prebiotic synthesis of glycine (B1666218), the simplest amino acid, for which 2-aminoacetonitrile is a direct precursor. researchgate.netresearchgate.netoup.com The feasibility of this synthesis route under interstellar conditions is strongly supported by computational modeling. pku.edu.cn

Simulations of 2-aminoacetonitrile formation have been conducted for both the gas phase and on the surfaces of interstellar icy grains. researchgate.netoup.com While gas-phase reactions are possible, calculations show they face high activation barriers. researchgate.netacs.org Consequently, the surfaces of icy grains are considered crucial chemical reactors in the cold, dense clouds of the ISM. oup.comaanda.org

Chemical models like the three-phase NAUTILUS code simulate the chemistry occurring in the gas phase, on the surface of dust grains, and in the ice mantle. oup.com These models indicate that 2-aminoacetonitrile is primarily formed through reactions involving free radicals on the grain surfaces during the early, cold stages of star formation. oup.com As the temperature rises, for instance in a hot core, the newly formed molecules are desorbed into the gas phase. oup.com The models predict peak gas-phase abundances of 2-aminoacetonitrile consistent with astronomical observations. researchgate.netoup.com

Role of Solvation and Catalysis in Theoretical Models

The presence of other molecules, particularly water, can dramatically alter reaction pathways and energetics. Theoretical models that incorporate solvation and catalysis are essential for accurately simulating chemistry in environments like interstellar ice mantles.

Electronic structure calculations have demonstrated that the icy surface of interstellar grains plays a critical catalytic role in the formation of 2-aminoacetonitrile. researchgate.netacs.orgccu.edu.tw The high energy barriers found for the gas-phase reaction between methanimine and HCN/HNC are significantly lowered in the presence of water molecules. researchgate.netacs.org This is attributed to a "concerted proton relay mechanism," where water molecules actively participate in the transfer of protons, stabilizing the transition state and creating a lower-energy pathway. researchgate.netacs.orgccu.edu.tw

DFT calculations show that including just two explicit water molecules in the reaction ring produces the most significant catalytic effect. acs.org For the reaction of methanimine with HNC, the free-energy barrier at a temperature of 50 K is reduced to less than 1 kcal/mol, making the reaction highly feasible in the ISM. researchgate.netacs.org In contrast, the corresponding water-catalyzed reaction with HCN still has a much higher barrier. acs.org Similarly, the subsequent hydrolysis of 2-aminoacetonitrile to form glycine is also found to be catalyzed by water, with one study identifying a barrierless pathway in the presence of a water molecule and a hydroxyl radical. rsc.org

Explicit Water Molecule Participation in Proton Relay Mechanisms

The involvement of water molecules in facilitating proton transfer is a critical aspect of many chemical and biological processes. In the context of aminoacetonitrile, theoretical studies have highlighted the role of water in its formation, which can be extrapolated to understand its behavior in aqueous acidic solutions.

Electronic structure calculations on the formation of aminoacetonitrile from methanimine (CH₂NH) and hydrogen cyanide (HCN) or its isomer HNC have shown that explicit water molecules can participate in a proton relay mechanism. researchgate.netacs.org These studies indicate that the inclusion of two explicit water molecules in the calculations leads to the most significant effect on the concerted proton transfer. researchgate.netacs.org This suggests that in an aqueous environment, such as a solution containing sulfuric acid, water molecules would likely play a crucial role in mediating proton transfers to and from the aminoacetonitrile molecule. Specifically, a proton relay involving a ring of water molecules can lower the energy barrier for the reaction. researchgate.netacs.org For the reaction with the HNC isomer, this water-mediated proton relay results in a very low free-energy barrier at low temperatures. researchgate.netacs.org

While these findings pertain to the synthesis of aminoacetonitrile, the principle of water-assisted proton transfer is fundamental and would be applicable to the protonation-deprotonation equilibria of the 2-aminoacetonitrile cation in the presence of the sulfate (B86663) and bisulfate anions from sulfuric acid.

Computational Assessment of Barrier Reduction Phenomena

Computational studies can quantify the energy barriers of chemical reactions and identify factors that reduce these barriers. While specific assessments for the 2-aminoacetonitrile;sulfuric acid system are not available, research on the protonation of aminoacetonitrile provides foundational data.

Molecular orbital calculations up to the G2 level have been employed to study the protonation thermochemistry of aminoacetonitrile in the gas phase. nih.gov These studies have demonstrated that protonation occurs preferentially on the nitrogen atom of the amino group (NH₂). nih.gov The theoretical proton affinity (PA) has been calculated to be 824.0 kJ/mol. nih.gov

| Thermochemical Data for Aminoacetonitrile Protonation | |

| Parameter | Value |

| Gas-Phase Basicity (GB) | 789.3 ± 1.0 kJ/mol nih.gov |

| Theoretical Proton Affinity (PA) | 824.0 kJ/mol nih.gov |

| Molar Protonation Entropy (S°(1H⁺) - S°(1)) | 8.6 J/mol·K nih.gov |

| 'Experimental' Proton Affinity | 819.2 kJ/mol nih.gov |

This table presents key thermochemical data related to the gas-phase protonation of aminoacetonitrile, as determined by experimental and computational methods.

These values provide a baseline for understanding the energetics of protonating aminoacetonitrile. In the context of the sulfuric acid salt, the presence of the counter-ions (HSO₄⁻ and SO₄²⁻) and solvent molecules would modulate these intrinsic properties, leading to different reaction barriers compared to the gas phase. However, without specific computational models of the 2-aminoacetonitrile;sulfuric acid complex, the extent of this barrier reduction remains unquantified.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

The rigorous scientific investigation of "2-aminoacetonitrile;sulfuric acid" necessitates the use of sophisticated analytical and spectroscopic methods. These techniques extend beyond basic identification, offering profound insights into the compound's detailed molecular structure, purity levels, and its behavior within chemical reactions.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. chemistryjournals.net For 2-aminoacetonitrile and its salts, future research is pivotal in shifting from traditional syntheses to greener alternatives.

Current methods for producing aminoacetonitrile (B1212223) can involve reagents like sodium cyanide and formaldehyde (B43269), followed by stabilization with an acid such as sulfuric acid. google.comchemicalbook.com A patented method describes a condensation reaction with ammonium (B1175870) chloride, formaldehyde, acetic acid, and sodium cyanide, followed by a reaction with a methanol (B129727) solution of sulfuric acid to yield the sulfate (B86663) salt. google.com While effective, these routes present opportunities for green innovation.

Future research should focus on several key strategies for sustainable synthesis: chemistryjournals.net

Biocatalysis: Employing enzymes to produce amines offers a clean alternative to traditional chemical methods. Researchers have successfully used coupled enzyme systems, such as alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH), to synthesize high-value amines from simple alcohols with water as the only by-product. manchester.ac.uk Exploring enzymatic or microbial routes to aminoacetonitrile from renewable feedstocks could significantly reduce the environmental footprint.

Alternative Solvents and Catalysts: The use of water as a solvent, a core principle of green chemistry, is already a feature in some existing synthesis steps. chemistryjournals.netgoogle.com Further research could optimize water-based routes. Additionally, developing solid, recyclable acid catalysts to replace soluble acids like sulfuric acid could simplify purification and minimize waste. For instance, sulfuric acid immobilized on silica (B1680970) gel has proven to be a green, reusable catalyst in other reactions, a concept that could be adapted here. nih.gov

Flow Chemistry: Continuous flow reactors provide superior control over reaction conditions, enhance safety, and are more easily scalable than batch processes. chemistryjournals.net Adapting the synthesis of 2-aminoacetonitrile;sulfuric acid to a flow process could lead to higher efficiency and purity.

Table 1: Comparison of Synthetic Approaches for Amines and Derivatives

| Approach | Reagents/Catalysts | Advantages | Challenges for Aminoacetonitrile Sulfate |

| Traditional Synthesis | Ammonium chloride, formaldehyde, sodium cyanide, sulfuric acid google.com | Established, high yield | Use of toxic cyanide, potentially hazardous reagents |

| Biocatalysis | Enzymes (e.g., ADH, AmDH), renewable feedstocks manchester.ac.uk | Environmentally benign, high specificity, mild conditions | Enzyme discovery and engineering for specific substrate |

| Green Catalysis | Immobilized solid acids (e.g., H2SO4–SiO2) nih.gov | Catalyst recyclability, reduced waste, operational simplicity | Catalyst design and optimization for the specific reaction |

| Flow Chemistry | Continuous flow reactors chemistryjournals.net | Enhanced safety, scalability, precise process control | Initial setup cost, process optimization |

Exploration of Novel Catalytic Applications

While often viewed as a synthetic intermediate, the compound 2-aminoacetonitrile;sulfuric acid and its components hold potential in catalysis. The presence of both an amine group and a nitrile group in the aminoacetonitrile moiety, combined with the strong acidity of sulfuric acid, suggests several unexplored catalytic functions.

A significant area of future research is the use of immobilized sulfuric acid as a solid acid catalyst. nih.gov This approach has been successfully used for the N-formylation of various amines, demonstrating high efficiency, short reaction times, and catalyst recyclability. nih.gov Given that 2-aminoacetonitrile;sulfuric acid is itself a stable salt, it could be investigated as a catalyst in reactions where a proton source is required, potentially influencing selectivity through its organic cation.

Furthermore, derivatives of aminoacetonitrile could serve as ligands in transition metal catalysis. The development of novel copper-based catalysts with nitrogen-containing ligands for processes like Atom Transfer Radical Polymerization (ATRP) highlights the importance of ligand structure in tuning catalytic activity. mdpi.com Future work could involve designing and synthesizing ligands derived from aminoacetonitrile to create bespoke catalysts for a range of organic transformations.

Deeper Understanding of Complex Reaction Networks in Prebiotic Chemistry

Aminoacetonitrile is a cornerstone molecule in prebiotic chemistry, recognized as a direct precursor to the simplest amino acid, glycine (B1666218), via the Strecker synthesis. aanda.orgwikipedia.org This reaction, which involves an aldehyde, ammonia (B1221849), and hydrogen cyanide, is considered a primary pathway for the formation of amino acids in environments like early Earth or on other celestial bodies. aanda.orgwikipedia.org The stabilization of aminoacetonitrile with sulfuric acid is relevant as acidic conditions are plausible in various prebiotic scenarios. chemicalbook.com Recent studies have even shown that amino acid backbones remain intact in concentrated sulfuric acid, broadening the range of environments where such chemistry could persist. nih.govresearchgate.net

Future research should aim to unravel the more intricate reaction pathways involving aminoacetonitrile. Studies have shown that it can react with other prebiotic molecules like aminothiols (cysteine, homocysteine) to form dipeptides and other complex structures. researchgate.netresearchgate.net This suggests that aminoacetonitrile is not just a precursor to single amino acids but a hub in a network that could lead to the formation of peptides, a critical step toward life. researchgate.net

Key research questions include:

How do environmental factors like pH, temperature, and the presence of minerals influence the reaction network of aminoacetonitrile?

Can aminoacetonitrile and its derivatives participate in autocatalytic cycles, a proposed mechanism for the amplification of life's building blocks? nih.gov

What is the full extent of the chemical space accessible from aminoacetonitrile under plausible prebiotic conditions, such as those being investigated on Titan by the Dragonfly mission? acs.org

Table 2: Role of Aminoacetonitrile in Prebiotic Synthesis

| Reaction Pathway | Reactants | Products | Significance | Source(s) |

| Strecker Synthesis | Formaldehyde, Ammonia, Hydrogen Cyanide | Aminoacetonitrile, Glycine | Fundamental route to amino acids on early Earth. | aanda.orgwikipedia.org |

| Peptide Formation | Aminoacetonitrile, Cysteine/Homocysteine | Dipeptides (e.g., Gly-Cys) | Links nitrile chemistry to the "thioester world" and peptide formation. | researchgate.net |

| Alkaline Hydrolysis | Aminonitriles, Ammonia (catalyst) | Amino Acids (e.g., Glycine, Alanine) | A plausible pathway for amino acid formation on Titan. | acs.org |

| Radiolytic Production | Hydrogen Cyanide (in briny solutions) | Aminoacetonitrile, Formamide, Glycolic Acid | Shows co-generation of precursors for nucleotides and peptides in a single network. | nih.gov |

Advanced Computational Design of Derivatives with Tailored Properties

The core structure of aminoacetonitrile provides a versatile scaffold for the design of new molecules with specific, tailored functions. Advanced computational methods are accelerating the discovery and optimization of such derivatives for a wide range of applications. bakerlab.orgnih.gov

A notable success story is the development of amino-acetonitrile derivatives (AADs) as a new class of anthelmintic drugs. nih.govnih.gov These compounds, including the commercial drug Monepantel, were discovered and optimized to combat parasitic nematodes, even those resistant to older drug classes. nih.govnih.gov This demonstrates the power of chemical modification to transform a simple precursor into a potent therapeutic agent.

Future computational research can expand into several domains:

Pharmaceuticals: Using in silico methods like QSAR (Quantitative Structure-Activity Relationship), docking studies, and pharmacophore modeling to design new derivatives targeting different biological pathways. researchgate.netresearchgate.net This could lead to novel antibiotics, anti-diabetic agents, or other therapeutics. researchgate.netresearchgate.net

Materials Science: Designing derivatives with specific physical properties, such as for use in energetic materials. By linking the aminoacetonitrile backbone to other energetic moieties like pyrazoles or tetrazoles, it is possible to create new melt-cast explosives with desired performance and sensitivity characteristics. rsc.org

Functional Nanomaterials: While computational design has been used to create complex protein nanomaterials, similar principles can be applied to smaller molecules. nih.gov Derivatives could be designed to self-assemble into ordered structures or to function as components in molecular switches.

Integration into Multidisciplinary Research Platforms

The true potential of 2-aminoacetonitrile;sulfuric acid and its derivatives will be unlocked through its integration into broader, multidisciplinary research platforms that bridge chemistry, biology, materials science, and astrobiology.

Astrobiology and Planetary Science: Aminoacetonitrile is a key target molecule in the search for prebiotic chemistry beyond Earth. Its potential formation pathways on bodies like Saturn's moon Titan make it highly relevant to missions like NASA's Dragonfly. acs.org Studying its stability and reactivity in simulated extraterrestrial environments, such as the sulfuric acid clouds of Venus, directly informs our understanding of potential habitability. nih.govresearchgate.net

Drug Discovery and Development: The success of the AADs in veterinary medicine provides a clear blueprint for future work. nih.govnih.govwormboss.com.au Integrating computational design, high-throughput synthesis, and biological screening can create a powerful platform for discovering new human and animal health drugs derived from the aminoacetonitrile scaffold.

Sustainable Chemical Manufacturing: By combining green chemistry principles with biocatalysis and advanced process engineering (like flow chemistry), research platforms can be developed to produce aminoacetonitrile derivatives in an economically viable and environmentally responsible manner. manchester.ac.uk This aligns with global goals for sustainable industrial development.

By pursuing these future research directions, the scientific community can fully exploit the versatility of 2-aminoacetonitrile;sulfuric acid, transforming it from a simple chemical salt into a key enabler of new technologies and fundamental discoveries.

Q & A

Basic: What are the optimal methodologies for synthesizing 2-aminoacetonitrile using sulfuric acid-based catalysts?

Answer:

2-Aminoacetonitrile can be synthesized via a one-pot, three-component reaction involving aldehydes, amines, and trimethylsilyl cyanide (TMS-CN) under solvent-free conditions or in ethanol. Solid acid catalysts like alumina sulfuric acid (ASA) or xanthan sulfuric acid (XSA) are preferred due to their recyclability and efficiency. For example, nano-ASA under microwave irradiation enhances reaction rates and yields (80–95%) compared to conventional heating . Ethanol is often optimal for solubility and minimizing side reactions .

Advanced: How can reaction conditions be optimized for 2-aminoacetonitrile synthesis with nano-ASA catalysts?

Answer:

Key parameters include:

- Temperature : Microwave-assisted reactions at 80–100°C improve kinetics, but excessive heat (>120°C) may degrade intermediates.

- Catalyst loading : 10–15 mol% nano-ASA balances activity and recyclability.

- Solvent-free vs. ethanol : Solvent-free conditions reduce waste but may require higher catalyst loading.

- Substrate ratio : A 1:1:1 molar ratio of aldehyde:amine:TMS-CN minimizes byproducts.

Post-reaction, nano-ASA can be recovered via centrifugation and reused for 3–5 cycles without significant activity loss .

Basic: What mechanistic role do sulfuric acid-based catalysts play in 2-aminoacetonitrile formation?

Answer:

Sulfuric acid-based catalysts (e.g., ASA, XSA) activate the aldehyde carbonyl group, facilitating nucleophilic attack by the amine to form an imine intermediate. The catalyst then promotes cyanide transfer from TMS-CN to the imine, followed by dehydration to yield 2-aminoacetonitrile. Spectroscopic studies (e.g., IR, NMR) confirm intermediate formation .

Advanced: How should researchers address contradictions in catalyst efficiency data across studies?

Answer:

Contradictions often arise from differences in:

- Solvent polarity : Ethanol enhances proton transfer in ASA-catalyzed reactions, while non-polar solvents favor MSA (molybdate sulfuric acid) in pyrrole synthesis .

- Catalyst surface area : Nano-ASA outperforms bulk ASA due to higher active sites .

- Reaction time : Prolonged heating (>6 hours) with H₂SO₄ increases side reactions, whereas MSA/SSA achieve faster cyclization .

Standardized protocols (e.g., fixed solvent, temperature, and substrate ratios) are recommended for cross-study comparisons.

Basic: What analytical techniques validate the structure and purity of synthesized 2-aminoacetonitrile?

Answer:

- NMR : ¹H/¹³C NMR confirms amine (–NH₂) and nitrile (–CN) groups.

- FT-IR : Peaks at ~3350 cm⁻¹ (N–H stretch) and ~2250 cm⁻¹ (C≡N stretch) are diagnostic.

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight.

- HPLC : Quantifies purity (>95% in optimized conditions) .

Advanced: How does catalyst recyclability impact the sustainability of 2-aminoacetonitrile synthesis?

Answer:

ASA and XSA retain >85% activity after 5 cycles due to their heterogeneous nature, reducing waste and costs. Leaching tests (e.g., ICP-MS) confirm minimal metal contamination. However, pore blockage or surface deactivation can occur with bulky substrates, necessitating calcination (300°C, 2 hours) for regeneration .

Basic: What solvents maximize yield in sulfuric acid-catalyzed reactions?

Answer:

- Ethanol : Enhances proton transfer and stabilizes polar intermediates (e.g., in Pechmann condensation) .

- Solvent-free : Reduces environmental impact but requires precise temperature control.

Avoid DCM or THF, which may deactivate acidic sites on ASA .

Advanced: How can kinetic models improve sulfuric acid-catalyzed reaction design?

Answer:

Power-law models (e.g., ) quantify rate dependence on acid concentration. For fructose conversion to HMF, , indicating autocatalytic behavior . Arrhenius plots (140–180°C) reveal activation energies (e.g., 75 kJ/mol for HMF formation), guiding temperature optimization .

Basic: What safety protocols are critical for handling sulfuric acid catalysts?

Answer:

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Fume hoods for aerosol prevention (critical in solvent-free reactions).

- Neutralization : Spills treated with NaHCO₃ or CaCO₃ slurry .

Advanced: How do atmospheric nucleation studies inform sulfuric acid’s role in stabilizing intermediates?

Answer:

Atmospheric dimerization studies (e.g., H₂SO₄·H₂O clusters) reveal stabilization mechanisms via hydrogen bonding, analogous to intermediate stabilization in synthesis. Computational models (e.g., DFT) predict dimer stability, guiding solvent selection (e.g., ethanol mimics hydration shells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.